

# Application Notes and Protocols: Clinical Trial Design for Relenopride in Functional Constipation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Functional constipation (FC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, or incomplete defecation. It significantly impacts patients' quality of life and places a substantial burden on healthcare systems. Current treatment options, including lifestyle modifications and laxatives, often provide inadequate relief for many patients. **Relenopride** (formerly YKP10811) is a selective, high-affinity 5-hydroxytryptamine-4 (5-HT4) receptor agonist designed to enhance gastrointestinal motility. These application notes provide a comprehensive overview of a proposed Phase III clinical trial design for **Relenopride** in the treatment of functional constipation, based on available Phase II data and established best practices in the field.

# **Mechanism of Action of Relenopride**

**Relenopride** acts as a selective agonist at 5-HT4 receptors, which are predominantly expressed on neurons and smooth muscle cells within the enteric nervous system of the gastrointestinal tract.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, facilitates the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and intestinal secretions.[4] The prokinetic effect of **Relenopride** aims to increase the frequency of



bowel movements and improve stool consistency, thereby alleviating the primary symptoms of functional constipation. Unlike older, non-selective 5-HT4 agonists, **Relenopride**'s high selectivity is anticipated to offer an improved cardiovascular safety profile.



Click to download full resolution via product page

Caption: Signaling pathway of Relenopride's prokinetic effect.

# **Proposed Phase III Clinical Trial Design**

This section outlines a robust Phase III clinical trial protocol to definitively assess the efficacy and safety of **Relenopride** for the treatment of functional constipation.

# **Study Design**

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed.





Click to download full resolution via product page

Caption: Proposed Phase III clinical trial workflow for Relenopride.

# **Patient Population**

### **Inclusion Criteria:**

- Male and female subjects aged 18-65 years.
- Diagnosis of functional constipation according to Rome IV criteria.
- Body Mass Index (BMI) between 19 and 40 kg/m<sup>2</sup>.



- Willingness to discontinue current constipation medications.
- Ability to provide informed consent.

#### **Exclusion Criteria:**

- History of irritable bowel syndrome with constipation (IBS-C).
- Structural or metabolic diseases affecting the gastrointestinal system.
- Previous abdominal surgery that could affect motility.
- Use of medications known to cause constipation that cannot be discontinued.
- Severe cardiovascular, renal, or hepatic disease.
- Pregnancy or lactation.

### **Treatment Arms**

- Arm 1: Placebo, administered orally once daily for 12 weeks.
- Arm 2: Relenopride 10 mg, administered orally once daily for 12 weeks.
- Arm 3: Relenopride 20 mg, administered orally once daily for 12 weeks.

The selection of 10 mg and 20 mg doses is based on Phase II data suggesting these were the most effective in accelerating colonic transit.

# **Efficacy and Safety Endpoints**

### Primary Efficacy Endpoint:

• The proportion of patients who are responders, defined as having at least three complete spontaneous bowel movements (CSBMs) per week for at least 9 of the 12 treatment weeks.

### Secondary Efficacy Endpoints:

• Change from baseline in the number of spontaneous bowel movements (SBMs) per week.



- Change from baseline in stool consistency, as assessed by the Bristol Stool Form Scale (BSFS).
- Time to first SBM after initiation of treatment.
- Change from baseline in straining during defecation, as assessed by a patient-reported outcome (PRO) measure.
- Change from baseline in patient-reported symptoms of bloating and abdominal discomfort.
- · Use of rescue medication (bisacodyl).

### Safety Endpoints:

- Incidence and severity of adverse events (AEs).
- Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

# Data Presentation Phase II Efficacy Data Summary

The following tables summarize the key efficacy findings from the Phase II clinical trial of **Relenopride** (NCT01523184), which informed the design of the proposed Phase III trial.



| Efficacy<br>Endpoint                                   | Placebo (n=11)              | Relenopride 10<br>mg (n=15)    | Relenopride 20<br>mg (n=16) | Relenopride 30<br>mg (n=15) |
|--------------------------------------------------------|-----------------------------|--------------------------------|-----------------------------|-----------------------------|
| Change in Colonic Transit (Geometric Center at 24h)    | Baseline                    | Baseline                       | Baseline                    | Baseline                    |
| Post-treatment                                         | Significant<br>Acceleration | Most Effective<br>Acceleration | Significant<br>Acceleration |                             |
| Change in Ascending Colon Emptying (t1/2)              | Baseline                    | Baseline                       | Baseline                    | Baseline                    |
| Post-treatment                                         | Significant<br>Acceleration | Most Effective<br>Acceleration | Significant<br>Acceleration |                             |
| Change in Stool Consistency (Bristol Stool Form Scale) | Baseline                    | Baseline                       | Baseline                    | Baseline                    |
| Post-treatment                                         | Increase                    | Increase                       | Increase                    |                             |

Proposed Phase III Safety and Tolerability Monitoring

| Safety Parameter                                                 | Assessment Schedule                                |  |
|------------------------------------------------------------------|----------------------------------------------------|--|
| Adverse Events (AEs)                                             | Continuously throughout the study                  |  |
| Serious Adverse Events (SAEs)                                    | Continuously throughout the study                  |  |
| Vital Signs (Blood Pressure, Heart Rate)                         | Screening, Baseline, Weeks 4, 8, 12, and Follow-up |  |
| 12-Lead Electrocardiogram (ECG)                                  | Screening, Baseline, Week 12, and Follow-up        |  |
| Clinical Laboratory Tests (Hematology,<br>Chemistry, Urinalysis) | Screening, Baseline, Week 12, and Follow-up        |  |



Note: Based on Phase II data, no serious adverse events were observed with **Relenopride** treatment.

# Experimental Protocols Scintigraphic Measurement of Colonic Transit

Objective: To quantitatively assess the effect of **Relenopride** on colonic transit time.

#### Procedure:

- Radiolabeling: A standardized low-fat meal (e.g., two scrambled eggs, one slice of toast, and a glass of water) is prepared. The solid component (eggs) is radiolabeled with 0.1 mCi of 99mTc-sulfur colloid. For assessment of whole gut transit, the liquid component (water) can be labeled with 111In-DTPA.
- Meal Ingestion: Following an overnight fast, the patient consumes the radiolabeled meal within 10 minutes.
- Image Acquisition: Anterior and posterior gamma camera images of the abdomen are acquired at 0, 2, 4, 6, 24, and 48 hours post-ingestion.
- Data Analysis: The geometric center (GC) of radioactivity is calculated for each time point to represent the progression of the radiolabel through the colon. The GC is a weighted average of the counts in different colonic regions (cecum-ascending, transverse, descending, and rectosigmoid).

# **Bristol Stool Form Scale (BSFS) and Patient Diary**

Objective: To collect patient-reported data on stool consistency and other bowel habits.

### Procedure:

- Patient Training: At the screening visit, patients are trained on how to use the BSFS chart and the electronic patient diary.
- Daily Diary Entries: Patients are instructed to complete the electronic diary daily, recording the following for each bowel movement:



- Time of bowel movement.
- Whether the bowel movement was spontaneous or prompted by rescue medication.
- Stool consistency using the 7-point BSFS.
- Presence and severity of straining (e.g., on a 5-point Likert scale).
- Feeling of complete evacuation (Yes/No).
- Weekly Assessments: Weekly, patients will also record the severity of abdominal bloating and discomfort.
- Data Collection: Data from the electronic diary is transmitted securely to the central study database for analysis.

# **Safety and Tolerability Assessment**

Objective: To monitor the safety profile of **Relenopride**.

### Procedure:

- Adverse Event Monitoring: At each study visit, the investigator or study nurse will query the
  patient about any new or worsening symptoms since the last visit. All AEs, regardless of
  severity or perceived relationship to the study drug, will be recorded in the electronic case
  report form (eCRF).
- Vital Signs: Blood pressure and heart rate will be measured in a seated position after a 5minute rest.
- ECG Monitoring: Standard 12-lead ECGs will be performed at specified visits. Particular attention will be paid to the QT interval.
- Laboratory Tests: Blood and urine samples will be collected at specified visits for standard safety laboratory assessments.

# **Conclusion**



This document provides a comprehensive framework for the design and execution of a Phase III clinical trial to evaluate the efficacy and safety of **Relenopride** in patients with functional constipation. The proposed study design is based on the prokinetic mechanism of action of **Relenopride**, promising Phase II data, and established regulatory and clinical best practices. The detailed protocols for key efficacy and safety assessments will ensure the generation of high-quality data to support a potential new therapeutic option for this underserved patient population.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 2022 Seoul Consensus on Clinical Practice Guidelines for Functional Constipation [jnmjournal.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Clinical Trial Design for Relenopride in Functional Constipation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773196#clinical-trial-design-for-relenopride-infunctional-constipation]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com